molecular formula C13H24O B14699224 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 18344-40-6

1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane

Cat. No.: B14699224
CAS No.: 18344-40-6
M. Wt: 196.33 g/mol
InChI Key: LYYUOFVMXSNALH-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce various substituted bicyclic compounds.

Scientific Research Applications

1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific enzyme and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is unique due to its isopropoxy group, which imparts different chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

18344-40-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1,7,7-trimethyl-2-propan-2-yloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C13H24O/c1-9(2)14-11-8-10-6-7-13(11,5)12(10,3)4/h9-11H,6-8H2,1-5H3

InChI Key

LYYUOFVMXSNALH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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